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Cas no 2629-55-2 (2-Amino-3-(2-fluorophenyl)propanoic acid)
2-Amino-3-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- 2-Fluoro-DL-phenylalanine
- (S)-2-Amino-3-(2-fluorophenyl)propanoic acid
- DL-2-Amino-3-(2-fluoro-phenyl)-propionic acid
- DL-2-F-Phe-OH
- (2-fluorophenyl)(2-thienyl)methanone
- (2-fluorophenyl)-(thiophen-2-yl)methanone
- (R,S)-2-fluorophenylalanine
- (RS)-3-(2'-Fluorophenyl)alanine
- 2-(o-Fluor-benzoyl)-thiophen
- 2,2'-Fluorobenzoylthiophene
- 2-fluorophenylalanine
- 2-o-fluorobenzoylthiophene
- CTK1J1210
- DL-2-Fluorophenylalanine
- Methanone, (2-fluorophenyl)-2-thienyl-
- o-fluorophenyl thiophene-2-yl ketone
- o-fluorophenylalanine
- 2-Amino-3-(2-fluorophenyl)propionic Acid
- H-DL-Phe(2-F)-OH
- DL-3-(2-Fluorophenyl)alanine
- o-Fluoro-dl-phenylalanine
- 3-(o-Fluorophenyl)alanine
- dl-(2-Fluorophenyl)alanine
- NYCRCTMDYITATC-UHFFFAOYSA-N
- ALANINE, 3-(o-FLUOROPHENYL)-
- Phenylalanine, 2-fluoro-
- DL-Phenylalanine, 2-fluoro-
- DL-o-phenylalanine
- dl-o-Fluorophenylala
- L-2-FLUOROPHE
- 35175-89-4
- EINECS 220-105-7
- CHEBI:155833
- 2-Amino-3-(2-fluoro-phenyl)-propionic acid
- AB00346
- J-016366
- dl-o-Fluorophenylalanine
- TimTec1_001819
- 2-fluoro-Phe
- HY-W016337
- SY049820
- HMS1539C15
- AM83329
- FT-0613548
- DTXSID501313097
- 2-Fluorophenylalanine #
- SCHEMBL44126
- 2629-55-2
- (R)-2-FluorophenylalanineHydrochloride
- AS-64482
- FT-0686374
- (S)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- 2-amino-3-(2-fluorophenyl)propanoicacid
- N-a-Phthaloyl-L-asparagine
- CS-W017053
- BRD-A54914915-001-01-6
- dl-.beta.-o-Fluorophenylalanine
- F2147-6664
- o-Fluoro-DL-phenylalanine, >=98%
- MFCD00004271
- 3-(2-fluorophenyl)-2-aminopropionic acid
- SY040068
- AB02696
- AB02697
- BB 0257784
- F-6372
- ortho-fluorophenylalanine
- FT-0613549
- 325-69-9
- AKOS000184152
- CHEMBL4597435
- AKOS016344084
- FT-0627612
- F0170
- SY106935
- D-2-FLUOROPHE
- PD196712
- (S)-2-AMINO-3-(2'-FLUOROPHENYL)PROPANOIC ACID
- DB-021131
- ALBB-014711
- DB-045019
- DB-046920
- STL374077
-
- MDL: MFCD00004271
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
- InChI Key: NYCRCTMDYITATC-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CC(C(=O)O)N
- BRN: 3201186
Computed Properties
- Exact Mass: 183.0696
- Monoisotopic Mass: 183.069557
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.3
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: White powder
- Density: 1.1939 (estimate)
- Melting Point: 236.0 to 242.0 deg-C
- Boiling Point: 308.1 °C at 760 mmHg
- Flash Point: 140.1 °C
- PSA: 63.32
- LogP: 1.48040
- Solubility: Slightly soluble in water
2-Amino-3-(2-fluorophenyl)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P264;P270;P301+P312;P330
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 24/25
- RTECS:AY6307000
- Risk Phrases:36/37/38
- Safety Term:S22;S36/37
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:2-8 °C
2-Amino-3-(2-fluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113410-5g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | 98% | 5g |
$212.16 | 2023-09-02 | |
| Alichem | A019113410-25g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | 98% | 25g |
$648.96 | 2023-09-02 | |
| Chemenu | CM184737-25g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | 98% | 25g |
$293 | 2021-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135605-1g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | ≥97.0% | 1g |
¥128.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135605-5g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | ≥97.0% | 5g |
¥521.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018913-1g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | 97% | 1g |
¥75 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018913-5g |
2-Amino-3-(2-fluorophenyl)propanoic acid |
2629-55-2 | 97% | 5g |
¥256 | 2024-05-24 | |
| TRC | F597733-50mg |
2-Fluoro-DL-phenylalanine |
2629-55-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F597733-100mg |
2-Fluoro-DL-phenylalanine |
2629-55-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F597733-500mg |
2-Fluoro-DL-phenylalanine |
2629-55-2 | 500mg |
$ 160.00 | 2022-06-04 |
2-Amino-3-(2-fluorophenyl)propanoic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
2-Amino-3-(2-fluorophenyl)propanoic acid Suppliers
2-Amino-3-(2-fluorophenyl)propanoic acid Related Literature
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Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360
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2. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867
Additional information on 2-Amino-3-(2-fluorophenyl)propanoic acid
Introduction to 2-Amino-3-(2-fluorophenyl)propanoic acid (CAS No. 2629-55-2)
2-Amino-3-(2-fluorophenyl)propanoic acid, identified by its CAS number 2629-55-2, is a fluorinated aromatic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, characterized by its structural motif of a fluorine-substituted phenyl ring linked to a propylamine group, exhibits a unique combination of chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of both amino and carboxylic acid functional groups allows for diverse chemical modifications, enabling the synthesis of various derivatives with tailored biological activities.
The significance of 2-amino-3-(2-fluorophenyl)propanoic acid lies in its potential applications across multiple domains, including drug discovery, material science, and biochemical research. Its fluorine substituent, in particular, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of compounds derived from this scaffold. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of pharmaceuticals. This has led to extensive exploration of fluorinated amino acids in the design of next-generation drugs targeting various diseases.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-amino-3-(2-fluorophenyl)propanoic acid, making it more accessible for academic and industrial research. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry have been instrumental in optimizing the yield and purity of this compound. These developments have not only facilitated its use in large-scale production but also opened new avenues for exploring its structural diversity and functional applications.
In the realm of medicinal chemistry, 2-amino-3-(2-fluorophenyl)propanoic acid has been investigated as a key building block for peptidomimetics and non-peptide ligands. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations such as poor stability and immunogenicity. The incorporation of this fluorinated amino acid into peptide-like structures can enhance their binding affinity to proteases, kinases, and other enzymes involved in critical biological pathways. For instance, derivatives of 2-amino-3-(2-fluorophenyl)propanoic acid have shown promise in inhibiting targets associated with cancer progression, inflammation, and infectious diseases.
Moreover, the unique electronic properties of the fluorine atom in 2-amino-3-(2-fluorophenyl)propanoic acid contribute to its utility in material science applications. Fluorinated compounds are widely used in advanced materials due to their high thermal stability, chemical resistance, and optical properties. Researchers have explored its incorporation into polymers, coatings, and electronic materials to enhance performance characteristics. The ability to fine-tune these properties through structural modifications makes this compound a versatile tool for developing innovative materials with specialized functionalities.
The biological activity of 2-amino-3-(2-fluorophenyl)propanoic acid has also been studied in detail. Preclinical investigations have revealed that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), carbonic anhydrase (CA), and matrix metalloproteinases (MMPs). These enzymes are implicated in various pathological conditions, including pain syndromes, neurological disorders, and tissue degradation processes. By targeting these enzymes with precision-engineered derivatives of 2-amino-3-(2-fluorophenyl)propanoic acid, researchers aim to develop treatments that offer improved efficacy and reduced side effects compared to existing therapies.
Recent studies have further highlighted the potential of 2-amino-3-(2-fluorophenyl)propanoic acid in modulating immune responses. Fluorinated amino acids have been shown to influence the activity of immune cells such as T lymphocytes and macrophages by altering signal transduction pathways. This has sparked interest in exploring its role in immunotherapy applications, particularly in the context of cancer vaccines and adoptive cell therapies. The ability to modulate immune function non-peptidically offers a complementary approach to traditional immunotherapeutic strategies.
The synthesis of 2-amino-3-(2-fluorophenyl)propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yields and minimal byproduct formation. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and functional group interconversion steps. Advances in computational chemistry have also aided in predicting optimal reaction conditions and identifying novel synthetic pathways. These computational tools enable researchers to design experiments more efficiently, reducing both time-to-market for new compounds and environmental impact associated with trial-and-error approaches.
The commercial availability of 2629-55-2 has been enhanced by partnerships between chemical suppliers and specialty chemical manufacturers. These collaborations ensure that researchers have access to high-purity starting materials essential for downstream applications. Quality control measures such as HPLC analysis, NMR spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of batches supplied under this CAS number. This reliability is crucial for maintaining consistency across different research projects worldwide.
In conclusion, 26959552 represents a versatile building block with broad applications spanning drug discovery, material science,and biochemical research。 Its unique structural features,particularly the presence of a fluorine-substituted phenyl ring,make it an attractive scaffold for designing novel therapeutics。 Recent progress in synthetic chemistry,biological profiling,and material science continues to expand its utility,underscoring its importance as a research tool。 As scientific understanding evolves,the potential applications of this compound are expected to grow,further solidifying its role as a cornerstone molecule in modern chemical research。
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